An In-Depth Technical Guide to HCFO-1223xd: Unraveling a Non-Standard Designation and Focusing on a Key Hydrochlorofluoroolefin, HCFO-1233zd(E)
An In-Depth Technical Guide to HCFO-1223xd: Unraveling a Non-Standard Designation and Focusing on a Key Hydrochlorofluoroolefin, HCFO-1233zd(E)
Abstract: This technical guide addresses the inquiry into the chemical compound designated as HCFO-1223xd. Initial research indicates that "HCFO-1223xd" is not a recognized designation under standard chemical nomenclature. This guide posits that the intended subject of interest is likely a related and commercially significant hydrochlorofluoroolefin (HCFO). Based on an analysis of the numerical designation, this guide will focus on HCFO-1233zd(E) , also known as (E)-1-chloro-3,3,3-trifluoropropene. This document provides a comprehensive overview of HCFO-1233zd(E), including its chemical structure, molecular weight, physicochemical properties, synthesis, applications, and safety and environmental profile, tailored for researchers, scientists, and professionals in drug development and related industries.
Introduction: Decoding the Nomenclature
The designation "HCFO" identifies a class of compounds known as hydrochlorofluoroolefins. These are unsaturated organic compounds containing hydrogen, chlorine, fluorine, and carbon atoms, characterized by at least one carbon-carbon double bond. The numbering of these compounds typically follows a system established by ASHRAE (American Society of Heating, Refrigerating and Air-Conditioning Engineers) in Standard 34, which is harmonized with ISO 817. This system dictates the numerical representation based on the number of carbon, hydrogen, and fluorine atoms. The suffix, often a series of letters, denotes specific isomers.
The queried term, "HCFO-1223xd," does not conform to this standard. The "xd" suffix is not a recognized isomer designator. It is plausible that "1223" is a mistyped representation of a common HCFO. A prominent and structurally similar compound is HCFO-1233zd . This guide will proceed with a detailed examination of the (E)-isomer of this compound, HCFO-1233zd(E), a substance with significant industrial applications and a wealth of available technical data.
Chemical Structure and Molecular Identity of HCFO-1233zd(E)
HCFO-1233zd(E) is the trans-isomer of 1-chloro-3,3,3-trifluoropropene. The presence of the double bond gives rise to geometric isomerism, with the (E)-isomer (trans) and the (Z)-isomer (cis) having distinct physical properties.[1]
The chemical formula for HCFO-1233zd is C₃H₂ClF₃ .[1] Its IUPAC name is (E)-1-chloro-3,3,3-trifluoroprop-1-ene.[2]
Molecular Structure
The structure of HCFO-1233zd(E) features a three-carbon chain with a double bond between the first and second carbon atoms. The chlorine atom is attached to the first carbon, and three fluorine atoms are bonded to the third carbon. The (E) configuration indicates that the chlorine atom and the trifluoromethyl group are on opposite sides of the double bond.
Caption: 2D representation of HCFO-1233zd(E).
Molecular Weight
The molecular weight of HCFO-1233zd(E) is calculated from the atomic weights of its constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Chlorine: 35.453 u, Fluorine: 18.998 u).
The computed molecular weight is approximately 130.49 g/mol .[2][3]
Physicochemical Properties
HCFO-1233zd(E) is a colorless liquid at room temperature.[1] Its physical and chemical properties make it suitable for a variety of applications.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂ClF₃ | [1] |
| Molecular Weight | 130.49 g/mol | [2][3] |
| Boiling Point | 18.3 - 19 °C | [4][5] |
| Freezing Point | -107 °C | [4] |
| Liquid Density (@ 20°C) | 1.26 g/cm³ | [3] |
| Vapor Pressure (@ 20°C) | 809 mmHg | [3] |
| Global Warming Potential (100-yr) | <1 - 7 | [4][6][7] |
| Ozone Depletion Potential (ODP) | ~0.00034 | [8][9] |
| Flammability | Non-flammable | [6][7][8] |
Synthesis of HCFO-1233zd(E)
The industrial synthesis of HCFO-1233zd(E) typically involves the fluorination of a chlorinated propane precursor, followed by dehydrochlorination. A common starting material is 1,1,1,3,3-pentachloropropane (HCC-240fa).[10]
The process can be summarized in the following key steps:
-
Fluorination: HCC-240fa is reacted with hydrogen fluoride (HF) in the vapor phase over a fluorination catalyst. This step substitutes chlorine atoms with fluorine atoms, forming a mixture of chlorinated and fluorinated propanes and propenes.
-
Dehydrochlorination: The resulting mixture undergoes dehydrochlorination, where hydrogen chloride (HCl) is removed to form a double bond, yielding a mixture of HCFO-1233zd isomers.
-
Separation and Purification: The (E) and (Z) isomers of HCFO-1233zd are then separated, typically through distillation, to obtain the desired high-purity HCFO-1233zd(E).[11]
Caption: Generalized workflow for the synthesis of HCFO-1233zd(E).
Applications in Research and Industry
HCFO-1233zd(E) has gained significant attention as a fourth-generation refrigerant and blowing agent due to its favorable environmental properties, particularly its low Global Warming Potential (GWP) and negligible Ozone Depletion Potential (ODP).
Refrigerant
Marketed under trade names such as Solstice® zd , HCFO-1233zd(E) is used as a refrigerant in low-pressure centrifugal chillers for large-scale air conditioning systems.[12][13] It serves as a replacement for older refrigerants like R-123, offering comparable or improved energy efficiency.[6] Its non-flammable nature makes it a safe option for these applications.[6][7][8]
Foam Blowing Agent
As a blowing agent, for instance in the Opteon™ 1100 product line, HCFO-1233zd(E) is utilized in the production of polyurethane and polyisocyanurate foams.[14][15][16] These foams are used as insulation in buildings and appliances, contributing to energy efficiency.[15][17] The low thermal conductivity of the gas enhances the insulating properties of the foam.[14][16]
Solvent and Working Fluid
HCFO-1233zd(E) is also employed as a precision cleaning solvent and as a working fluid in Organic Rankine Cycles (ORC) for waste heat recovery.[18][19][20] Its thermodynamic properties are well-suited for converting low-temperature heat into electricity.[18]
Safety and Environmental Profile
Toxicological Assessment
HCFO-1233zd(E) has a low order of toxicity.[8] The Workplace Environmental Exposure Limit (WEEL) has been established at 800 ppm for an 8-hour time-weighted average (TWA).[8][21] As with many similar compounds, high concentrations can lead to dizziness and, in confined spaces, risk of asphyxiation due to oxygen displacement.[21][22]
Environmental Impact
The key advantage of HCFO-1233zd(E) lies in its minimal environmental footprint.
-
Ozone Depletion Potential (ODP): The presence of a chlorine atom results in a very low, but non-zero, ODP of approximately 0.00034.[8][9] The molecule's short atmospheric lifetime prevents a significant amount from reaching the stratosphere.[9]
-
Global Warming Potential (GWP): The GWP of HCFO-1233zd(E) is very low, reported to be between <1 and 7 over a 100-year time horizon.[4][6][7] This is a substantial reduction compared to the HFCs it often replaces.
-
Atmospheric Lifetime: HCFO-1233zd(E) has a short atmospheric lifetime of around 26-41.9 days, breaking down rapidly in the troposphere.[3][9][23]
Conclusion
While the designation "HCFO-1223xd" does not correspond to a recognized chemical entity, this in-depth technical guide has provided a comprehensive overview of a closely related and highly relevant compound, HCFO-1233zd(E). Its favorable safety and environmental profile, coupled with its excellent performance characteristics, has established it as a leading next-generation refrigerant, blowing agent, and solvent. For researchers and professionals in fields requiring advanced materials with low environmental impact, HCFO-1233zd(E) represents a significant technological advancement. Continued research and application of such compounds are crucial for sustainable industrial development.
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